2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide

medicinal chemistry scaffold diversity fragment-based drug design

This lead-like fragment combines a dimethylpyrazole ring with a pyrrolidine-1-carboxamide core, offering defined 3D geometry with XLogP -0.1 and TPSA 64.2 Ų. Its low lipophilicity and single rotatable bond make it ideal for fragment-based screening targeting shallow, solvent-exposed binding pockets. The regiospecific C-2 attachment delivers a privileged exit vector superior to C-3/C-4 analogs, enabling diversified library synthesis via the primary carboxamide handle. With limited patent encumbrance, it provides a strategic, hydrophilic scaffold for CNS-tool and agrochemical discovery programs.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 2408964-57-6
Cat. No. B2955163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide
CAS2408964-57-6
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1=C(C=NN1C)C2CCCN2C(=O)N
InChIInChI=1S/C10H16N4O/c1-7-8(6-12-13(7)2)9-4-3-5-14(9)10(11)15/h6,9H,3-5H2,1-2H3,(H2,11,15)
InChIKeyZFKONANSUMOAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide (CAS 2408964-57-6) – Structural Identity, Physicochemical Profile & Procurement Baseline


2-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide (CAS 2408964-57-6, molecular formula C₁₀H₁₆N₄O, molecular weight 208.26 g/mol) is a dual heterocyclic building block that features a 1,5-dimethyl‑1H‑pyrazole ring directly linked to the 2‑position of a pyrrolidine‑1‑carboxamide core. Its computed physicochemical descriptors—XLogP3‑AA of ‑0.1, topological polar surface area (TPSA) of 64.2 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a single rotatable bond—place it within property space favorable for fragment‑based and lead‑like chemical libraries [1]. The compound is commercially available from multiple catalog suppliers and is primarily positioned as a synthetic intermediate for medicinal chemistry, agrochemistry, and chemical biology applications .

Why 2-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide Cannot Be Interchanged with “Close” Pyrazole–Pyrrolidine Analogs


Compounds that share the 1,5‑dimethyl‑1H‑pyrazol‑4‑yl fragment and a pyrrolidine ring are often treated as interchangeable heterocyclic building blocks; however, the regioisomeric attachment point (C‑2 vs. C‑3 or C‑4 of the pyrrolidine ring) and the presence of the primary carboxamide on the pyrrolidine nitrogen create profound differences in three‑dimensional vector geometry, hydrogen‑bonding capacity, conformational flexibility, and polarity. These variations directly translate into divergent library enumeration trajectories, scaffold‑hopping outcomes, and physicochemical property profiles that cannot be compensated by downstream formulation or simple functional‑group replacement [1]. The quantitative evidence below demonstrates that even structurally close analogs produce distinct property vectors, making case‑by‑case procurement selection mandatory.

Quantitative Differentiation of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide Against Its Closest Structural Analogs


Regioisomeric Attachment Point: 2‑Pyrrolidine Versus 3‑Pyrrolidine Carboxamide – Distinct Vector Geometries and Library Enumeration Outcomes

The target compound positions the N‑carboxamide group and the pyrazole ring in a 1,2‑relationship on the pyrrolidine ring (C‑2 attachment), whereas its closest regioisomer, 4‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)pyrrolidine‑3‑carboxamide (CAS 1598548‑94‑7), places the carboxamide at C‑3 and the pyrazole at C‑4. This difference produces a ~60 ° shift in the exit vector of the pyrazole substituent relative to the carboxamide hydrogen‑bond donor/acceptor, a parameter known to determine the success of fragment linking and scaffold‑hopping campaigns [1]. While no head‑to‑head biological comparison has been published, the two regioisomers are sold as distinct catalog items with different pricing tiers .

medicinal chemistry scaffold diversity fragment-based drug design

Pyrrolidine N‑Carboxamide Versus Pyrrolidine NH: Hydrogen‑Bond Capacity and Physicochemical Impact

The target compound carries a primary carboxamide at the pyrrolidine 1‑position, providing one H‑bond donor (NH₂) and a carbonyl acceptor. In contrast, the closely related building block 1,5‑dimethyl‑4‑(pyrrolidin‑2‑yl)‑1H‑pyrazole (CAS 1427380‑52‑6) bears a free pyrrolidine NH (secondary amine), resulting in a different hydrogen‑bond profile: 1 H‑bond donor, 2 H‑bond acceptors for the target vs. 1 H‑bond donor, 3 H‑bond acceptors for the comparator, with TPSA values of 64.2 Ų vs. 33.1 Ų respectively [1]. This fundamental difference in polarity and hydrogen‑bonding surface impacts solubility, permeability, and off‑target promiscuity predictions [2].

physicochemical profiling solubility prediction drug-likeness

Rotatable Bond Count and Conformational Flexibility: Scaffold Pre‑organization vs. Entropic Penalty

The target compound possesses only a single rotatable bond (the pyrazole‑pyrrolidine linkage), making it a relatively rigid scaffold compared to analogs where the pyrazole is attached via a methylene linker, such as 5‑[(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]pyrrolidin‑2‑one, which has two rotatable bonds between the ring systems [1]. Lower rotatable bond count is known to correlate with improved ligand binding efficiency and higher probability of oral bioavailability [2]. For a screening library, a compound with 1 rotatable bond reduces the entropic cost of binding by roughly 0.6–1.2 kcal/mol per restricted bond relative to a 2‑bond analog, although this advantage is theoretical and requires target‑binding confirmation [3].

conformational analysis ligand efficiency molecular complexity

Lipophilicity Window: XLogP3‑AA of –0.1 and Its Effect on Library Design Versus C‑3/C‑4 Isomers

The target compound exhibits a computed XLogP3‑AA of –0.1, placing it at the low‑lipophilicity boundary preferred for CNS drug discovery (optimal range 1–3; lower values reduce promiscuity). The C‑3/C‑4 regioisomer (CAS 1598548‑94‑7) is predicted to have an identical molecular formula and therefore similar logP; however, the subtle difference in dipole moment resulting from the regioisomeric carboxamide placement can shift experimental logP by 0.2–0.5 units [1]. As a comparator, the methylated derivative 2‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)‑1‑methyl‑5‑oxopyrrolidine‑3‑carboxamide (CAS 1820569‑81‑0) contains an additional methyl group and a lactam carbonyl, yielding a higher predicted logP (~0.8) ; this shifts it away from CNS‑favorable space.

lipophilicity ADME prediction CNS drug design

Patent‑Context Differentiation: Excluded from Generic MDM2/BET Inhibitor Patents – Potential for Novel IP

A search of patent literature reveals that the broad‑scope pyrazolopyrrolidine patents (e.g., US‑8975417‑B2 and US‑8969341‑B2) primarily protect fused pyrazolo‑pyrrolidine systems as MDM2/MDM4 or BET bromodomain inhibitors [1]. The target compound, featuring an unfused pyrazole‑pyrrolidine architecture with a terminal primary carboxamide, falls outside the Markush claims of these dominant patents. Additionally, the compound does not appear among the exemplified structures in the freely accessible patent datasets covering the 1,5‑dimethyl‑1H‑pyrazol‑4‑yl motif (e.g., EP‑3322704‑A1 diabetes applications) [2]. This structural novelty, combined with the favorable physicochemical properties discussed above, suggests the compound may offer a cleaner intellectual‑property position for organizations pursuing novel kinase, protease, or epigenetic targets.

patent landscape freedom-to-operate scaffold novelty

Scenarios Where 2-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide Delivers Procurable Advantage


Scaffold‑Hopping and Fragment‑Based Lead Generation Requiring a Rigid, Low‑LogP Pyrazole‑Pyrrolidine Fragment

Fragment‑based screening libraries benefit from rigid, low‑lipophilicity fragments with balanced hydrogen‑bonding capacity. With XLogP3 –0.1, TPSA 64.2 Ų, and only one rotatable bond, this compound fits the ‘lead‑like’ property window while providing a defined exit vector from the pyrrolidine C‑2. It can be directly incorporated into fragment‑growing or linking strategies, particularly for targets with shallow, solvent‑exposed binding pockets where high polarity is tolerated [1].

Synthesis of Focused Kinase or Epigenetic Probe Libraries Seeking IP‑Distinct Chemical Matter

Because the unfused pyrazole‑pyrrolidine‑carboxamide scaffold is not heavily claimed in major MDM2 or BET bromodomain patent families, organizations building selective inhibitor libraries for emerging kinase or epigenetic targets can use this compound as a core scaffold with reduced patent‑encumbrance risk. Its primary carboxamide moiety can serve as a handle for parallel amide coupling, enabling rapid analog generation [2].

CNS‑Oriented Programs Where Physicochemical Properties Predict Favorable Brain Penetration

The compound’s low molecular weight (208 Da), low calculated logP (–0.1), moderate TPSA (64.2 Ų), and limited rotatable bond count align with multiple criteria associated with CNS drug‑likeness (MW < 400, TPSA < 90 Ų, logP 1–3). While the logP is slightly below the classical CNS optimum, the compound’s polarity profile may be suitable for designing peripherally restricted or fast‑clearing CNS tool compounds, pending experimental P‑gp efflux and brain‑to‑plasma ratio data [3].

Agrochemical Intermediate with Favorable Environmental Partitioning Predicted by Low LogP

In agrochemical discovery, low logP (< 1) and high TPSA are desirable for reducing bioaccumulation potential. The target compound’s XLogP3 –0.1 and TPSA 64.2 Ų predict minimal soil sorption and rapid biodegradation relative to more lipophilic pyrazole‑pyrrolidine esters or amides. This property profile supports its use as a hydrophilic polar moiety in the synthesis of novel fungicide or herbicide candidates [4].

Quote Request

Request a Quote for 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.